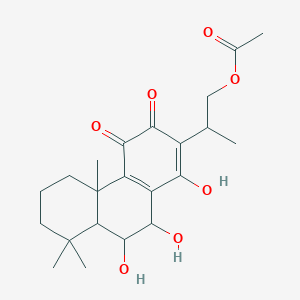

Lophanthoidin E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNNHGOOVAQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Lophanthoidin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Lophanthoidin E, a diterpenoid isolated from Rabdosia lophanthoides. This document details the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure. All quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide presents detailed experimental protocols for the isolation and characterization of this compound, alongside logical workflows and potential biosynthetic pathways illustrated using Graphviz diagrams.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] The elucidation of its chemical structure is fundamental to understanding its biosynthetic origins, chemical reactivity, and potential pharmacological activities. This guide serves as a technical resource, consolidating the key data and methodologies employed in the structural determination of this complex natural product.

Based on spectroscopic analysis, this compound has been identified as an abietane-type diterpenoid.[2] Its core structure was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C₂₂H₃₀O₇, as established by high-resolution mass spectrometry.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a detailed analysis of its spectroscopic data. The key quantitative data are presented in the tables below.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₇ | [4] |

| Molecular Weight | 406.47 g/mol | |

| Observed [M-H]⁻ Ion (m/z) | 405.1941 | |

| Key Fragment Ion [M-H-CH₃COOH]⁻ (m/z) | 345.1727 | |

| Key Fragment Ion [M-H-CH₃COOH-H₂O]⁻ (m/z) | 327.1621 |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: The complete ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are essential for full structure elucidation. While the primary literature confirms the use of these techniques, the specific data points for this compound are not available in the public domain at the time of this writing. The following table structure is provided as a template for when such data becomes available.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, mult., J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 | ||

| OAc | ||

| OAc |

Experimental Protocols

The successful elucidation of this compound's structure relies on a series of carefully executed experimental procedures. The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

The isolation of this compound from Rabdosia lophanthoides typically involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, commonly using methanol (B129727) or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the moderately polar fractions (e.g., ethyl acetate).

-

Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often includes:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is often carried out using preparative HPLC, typically on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure this compound.

-

Spectroscopic Analysis

The structure of the isolated this compound is then determined using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable clues about the compound's substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule. These experiments include:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, establishing spin systems within the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and piecing together the carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and analysis in the structure elucidation of a novel natural product like this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Potential Biosynthetic Precursor Relationship

This compound, being an abietane (B96969) diterpenoid, is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates a simplified view of this biosynthetic relationship.

Caption: Simplified biosynthetic pathway leading to abietane diterpenoids.

Conclusion

The chemical structure of this compound has been successfully elucidated through the systematic application of modern spectroscopic techniques, primarily mass spectrometry and a suite of NMR experiments. This guide has outlined the key data and methodologies that form the basis of this structural determination. The availability of the pure compound and the knowledge of its precise molecular architecture are critical first steps for further research into its biological activities and potential applications in drug discovery and development. Future work may focus on the total synthesis of this compound to confirm its structure and to generate analogs for structure-activity relationship studies.

References

Unveiling Lophanthoidin E: A Technical Guide to Its Natural Source and Isolation

For Immediate Release

[City, State] – [Date] – Lophanthoidin E, a member of the abietane (B96969) diterpenoid class of natural products, has been isolated from the plant species Isodon lophanthoides, also known by its synonym Rabdosia lophanthoides. This technical guide provides an in-depth overview of the natural source, isolation protocols, and chemical characteristics of this compound, geared towards researchers, scientists, and professionals in drug development.

Natural Source

This compound is a constituent of the dried leaves of Isodon lophanthoides (Buch.-Ham. ex D.Don) H.Hara, a plant belonging to the Lamiaceae family. This species is found in various regions of Asia and has been a subject of phytochemical interest due to its diverse array of bioactive diterpenoids.

Isolation of this compound

The isolation of this compound, along with its congeners Lophanthoidins A-F, was first reported by Xu and colleagues in 1989. The procedure involves a multi-step extraction and chromatographic purification process.

Experimental Protocol

1. Extraction: The air-dried and powdered leaves of Isodon lophanthoides are subjected to exhaustive extraction with acetone (B3395972) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning: The crude acetone extract is suspended in water and partitioned successively with petroleum ether and diethyl ether. This step serves to separate compounds based on their polarity, with the diterpenoids typically concentrating in the less polar fractions.

3. Chromatographic Purification: The diethyl ether extract, containing the lophanthoidins, is subjected to multiple stages of column chromatography for the separation of individual compounds.

-

Initial Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Separations: Fractions enriched with this compound are further purified using repeated column chromatography on silica gel, often with solvent systems of increasing polarity, such as petroleum ether-acetone mixtures. The final purification is typically achieved through preparative thin-layer chromatography (PTLC) or recrystallization to yield pure this compound.

Isolation Workflow

Figure 1. General workflow for the isolation of this compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through comprehensive spectroscopic analysis, including infrared (IR), ultraviolet-visible (UV-Vis), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

| Property | Data |

| Molecular Formula | C₂₂H₃₀O₇ |

| CAS Number | 120462-45-5 |

| Compound Class | Abietane Diterpenoid |

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively detailed in the initial reports, diterpenoids isolated from the Isodon genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. Further research is warranted to elucidate the precise mechanisms of action and potential therapeutic applications of this compound.

The general mechanism of action for some cytotoxic diterpenoids involves the induction of apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

An In-depth Technical Guide to Lophanthoidin E: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is a naturally occurring diterpenoid isolated from Rabdosia lophanthoides. As a member of the royleanone (B1680014) skeleton class of compounds, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited publicly available data on its specific biological activities and effects on signaling pathways, this document also outlines general methodologies for the isolation and characterization of similar diterpenoids, providing a foundational framework for future research into the pharmacological potential of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀O₇ | N/A |

| Molecular Weight | 406.47 g/mol | N/A |

| Appearance | Yellow needles | N/A |

| Melting Point | 218-220 °C | N/A |

Note: "N/A" indicates that while this information is expected to be found in the primary scientific literature, it was not available in the publicly accessible search results at the time of this guide's compilation.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following is a summary of the expected spectral data that would confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show characteristic signals for a diterpenoid of the royleanone class. This would include signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to oxygenated carbons. The chemical shifts and coupling constants of these signals would be crucial for determining the relative stereochemistry of the molecule.

-

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals for carbonyl carbons, olefinic carbons, and carbons bonded to oxygen would be expected in specific chemical shift ranges, confirming the royleanone skeleton and the nature of the oxygen-containing functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad band in the region of 3400-3200 cm⁻¹ indicating the presence of hydroxyl (-OH) groups.

-

A strong absorption band around 1730-1700 cm⁻¹ corresponding to the stretching vibration of a carbonyl group (C=O) in a six-membered ring.

-

Bands in the region of 1650-1600 cm⁻¹ suggesting the presence of C=C double bonds.

-

C-O stretching vibrations would be expected in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₂₂H₃₀O₇. The fragmentation pattern observed in the MS/MS spectrum would offer further structural information, corroborating the proposed royleanone skeleton.

Experimental Protocols

Isolation of Diterpenoids from Rabdosia lophanthoides

A general workflow for the isolation of diterpenoids from plant material is depicted below. This process typically involves extraction, fractionation, and purification steps.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Rabdosia lophanthoides are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of an isolated compound involves a combination of spectroscopic techniques.

Caption: Spectroscopic methods for structure elucidation.

Methodology:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to identify the proton and carbon frameworks. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, and thus deduce the complete structure.

-

Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact molecular weight and elemental composition. MS/MS fragmentation patterns provide additional structural information.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated systems, within the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited in publicly available literature, diterpenoids isolated from Rabdosia species have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, and cytotoxic activities. It is plausible that this compound may share some of these properties.

Future research into the biological activities of this compound could involve screening for its effects on various cell lines and in animal models of disease. A potential area of investigation is its impact on key signaling pathways often implicated in disease, such as the NF-κB and MAPK pathways, which are central to inflammation and cancer.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, based on the known activities of related compounds.

Lophanthoidin E: A Technical Overview of a Diterpenoid Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is an abietane-type diterpenoid, a class of natural products known for their diverse biological activities. This document provides a comprehensive technical guide to this compound, detailing its discovery, chemical properties, and the analytical methods used for its characterization. Due to the limited publicly available information, this guide focuses on the known analytical data and provides a speculative workflow for its isolation and analysis based on common practices for diterpenoid extraction.

Introduction

Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom, particularly in the Lamiaceae family. These compounds are biosynthesized from geranylgeranyl pyrophosphate and often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound belongs to the abietane (B96969) subclass of diterpenoids. While specific biological activities for this compound have not been extensively reported in readily accessible literature, its structural class suggests potential for further investigation in drug discovery programs.

Discovery and Sourcing

Information regarding the initial discovery and isolation of this compound is not widely available in common scientific databases. However, evidence suggests its characterization as part of a series of related diterpenoids, the lophanthoidins. The nomenclature strongly points to its origin from a plant species within the Lophanthus genus, with Lophanthus anisatus being a likely candidate, a plant known to produce other lophanthoidins.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₇ | [1] |

| Molecular Weight | 406.47 g/mol | [1] |

| CAS Number | 120462-45-5 | - |

| Type | Abietane Diterpenoid | [1] |

Experimental Data and Characterization

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on typical methods for diterpenoid analysis and the limited data from a doctoral thesis, a speculative workflow and the known analytical data are presented below.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Formula | Description | Source |

| [M-H]⁻ | 405.1941 | C₂₂H₂₉O₇ | Deprotonated parent ion | [1] |

| [M-H-CH₃COOH]⁻ | 345.1727 | C₂₀H₂₅O₅ | Fragment ion from neutral loss of acetic acid | [1] |

| [M-H-CH₃COOH-H₂O]⁻ | 327.1621 | C₂₀H₂₃O₄ | Further fragmentation with loss of water |

Liquid Chromatography

The retention time of a compound in liquid chromatography is a characteristic property under specific conditions.

Table 3: Chromatographic Data for this compound

| Technique | Retention Time (min) | Conditions | Source |

| LC-MS | 18.99 | Not specified |

Postulated Experimental Workflows

The following diagrams illustrate the logical workflows that would typically be employed for the isolation and structural elucidation of a natural product like this compound.

Isolation and Purification Workflow

This diagram outlines the general steps involved in extracting and purifying a diterpenoid from a plant source.

Structural Elucidation Workflow

This diagram illustrates the analytical techniques typically used to determine the chemical structure of a purified natural product.

Conclusion and Future Directions

This compound represents a structurally interesting abietane diterpenoid with potential for biological activity. The currently available data, primarily from mass spectrometry, provides a foundation for its identification. However, a significant gap in knowledge exists regarding its complete spectroscopic characterization, biological activity, and mechanism of action. Future research should focus on the re-isolation of this compound to obtain a complete set of NMR data for full structural elucidation. Subsequently, comprehensive screening for biological activities would be warranted to explore its therapeutic potential. The development of a total synthesis route would also be valuable for confirming its structure and providing a sustainable source for further investigation.

References

Hypothetical Mechanism of Action for Lophanthoidin E: A Technical Guide for Preclinical Research

Disclaimer: The following document is a hypothetical exploration of a potential mechanism of action for a compound designated "Lophanthoidin E." As of the date of this publication, there is no publicly available scientific literature detailing the isolation, characterization, or biological activity of a compound with this specific name. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating a novel natural product with potential anti-inflammatory properties, using established methodologies and plausible signaling pathways. The data, protocols, and mechanisms described herein are illustrative examples and should not be considered as established facts regarding this compound.

Executive Summary

Plants of the Lophanthus genus are known to possess bioactive constituents with antioxidant and anti-inflammatory properties.[1] These activities are often attributed to the modulation of key cellular signaling pathways that regulate the inflammatory response. This whitepaper puts forth a hypothesized mechanism of action for the putative compound this compound, proposing that its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, this compound could theoretically attenuate the inflammatory cascade, representing a promising avenue for the development of novel therapeutics for inflammatory diseases. This document provides a detailed overview of this hypothetical mechanism, including exemplar quantitative data, detailed experimental protocols for its investigation, and visual diagrams of the implicated signaling cascade and experimental workflows.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound exerts its anti-inflammatory effects by targeting a key regulatory step in the canonical NF-κB signaling pathway. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Our central hypothesis is that this compound interferes with the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Quantitative Data (Hypothetical)

The following tables present exemplar data that would support the hypothesized mechanism of action. This data is purely illustrative.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Vehicle Control | - | 25 ± 5 | 15 ± 4 |

| LPS (1 µg/mL) | - | 1500 ± 120 | 2200 ± 180 |

| LPS + this compound | 1 | 1150 ± 90 | 1700 ± 150 |

| LPS + this compound | 5 | 750 ± 60 | 1050 ± 95 |

| LPS + this compound | 10 | 350 ± 40 | 480 ± 50 |

| LPS + this compound | 25 | 150 ± 20 | 210 ± 30 |

| IC₅₀ (µM) | 6.8 | 7.2 |

Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

| Treatment (1 hour) | p-IκBα / IκBα Ratio | Nuclear p65 / Histone H3 Ratio |

| Vehicle Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | 8.5 ± 0.7 | 6.2 ± 0.5 |

| LPS + this compound (10 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 |

Data are presented as fold change relative to the vehicle control.

Key Experimental Protocols

Detailed methodologies are provided below for the cornerstone experiments required to validate the proposed mechanism of action.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (or vehicle) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After treatment, cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Assay Procedure: TNF-α and IL-6 levels in the supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines. The concentrations of cytokines in the samples are interpolated from the standard curve.

Western Blot Analysis

-

Protein Extraction: For cytoplasmic and nuclear extracts, a nuclear extraction kit is used. For whole-cell lysates, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Histone H3).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ).

NF-κB Luciferase Reporter Assay

-

Transfection: RAW 264.7 cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a co-reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: 24 hours post-transfection, cells are pre-treated with this compound followed by LPS stimulation.

-

Lysis and Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system on a luminometer.

-

Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Illustrative Experimental Workflow

Conclusion and Future Directions

This document outlines a plausible, hypothetical mechanism of action for the putative natural product, this compound, centered on the inhibition of the pro-inflammatory NF-κB signaling pathway. The provided exemplar data and detailed experimental protocols offer a robust framework for the initial investigation and validation of this hypothesis.

Should a compound named this compound be identified and isolated, future research should focus on:

-

Direct Target Identification: Employing techniques such as drug affinity responsive target stability (DARTS) or thermal shift assays to identify the direct binding partner of this compound within the NF-κB pathway (e.g., specific subunits of the IKK complex).

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases, such as LPS-induced endotoxemia or carrageenan-induced paw edema.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating analogs of this compound to determine the key chemical moieties responsible for its biological activity.

-

Safety and Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to assess the compound's safety profile.

By systematically applying the methodologies described in this guide, researchers can efficiently elucidate the mechanism of action of novel anti-inflammatory compounds, paving the way for the development of next-generation therapeutics.

References

Unveiling the Therapeutic Potential of Lophanthoidin E: A Technical Guide to Putative Anti-Inflammatory Mechanisms

For Immediate Release

[City, State] – [Date] – While direct experimental data on Lophanthoidin E remains limited in publicly accessible scientific literature, its classification as a flavonoid suggests a strong potential for therapeutic applications, particularly in the realm of anti-inflammatory drug development. This technical guide synthesizes the current understanding of common therapeutic targets for flavonoids with similar structural motifs and outlines the established experimental protocols and signaling pathways that are likely relevant to the investigation of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Promise of Flavonoids in Inflammation

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1] Chronic inflammation is a key pathological feature of numerous diseases, making the identification of novel anti-inflammatory agents a critical area of research. The therapeutic potential of flavonoids often stems from their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.

Putative Therapeutic Targets and Signaling Pathways

Based on extensive research on various flavonoids, the primary anti-inflammatory mechanisms likely involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2] Flavonoids are known to inhibit this pathway at various points, including the prevention of IκB degradation and the inhibition of NF-κB nuclear translocation.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases—including ERK, JNK, and p38 MAPKs—that are activated by various extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of inflammatory mediators. Many flavonoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.

Key Pro-Inflammatory Enzymes: iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two key enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide (NO) and prostaglandins (B1171923) (PGs), respectively. Overproduction of NO and PGs contributes to the signs of inflammation, such as vasodilation, edema, and pain. The expression of both iNOS and COX-2 is largely regulated by the NF-κB and MAPK pathways. Therefore, inhibition of these pathways by compounds like this compound is expected to reduce the expression and activity of iNOS and COX-2.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for this compound is not yet available, the following tables provide a template for how such data is typically presented for flavonoids. These values are essential for comparing the potency of different compounds and for guiding lead optimization in drug development.

Table 1: In Vitro Anti-Inflammatory Activity of a Hypothetical Flavonoid

| Parameter | Assay System | IC₅₀ (µM) |

| NO Production | LPS-stimulated RAW 264.7 macrophages | 15.2 ± 1.8 |

| PGE₂ Production | LPS-stimulated RAW 264.7 macrophages | 10.5 ± 1.2 |

| iNOS Protein Expression | Western Blot in LPS-stimulated RAW 264.7 cells | 12.8 ± 1.5 |

| COX-2 Protein Expression | Western Blot in LPS-stimulated RAW 264.7 cells | 8.9 ± 1.1 |

| TNF-α Production | ELISA of supernatant from LPS-stimulated RAW 264.7 cells | 20.1 ± 2.3 |

| IL-6 Production | ELISA of supernatant from LPS-stimulated RAW 264.7 cells | 18.7 ± 2.1 |

IC₅₀ values represent the concentration of the compound required to inhibit the respective parameter by 50%. Data are typically presented as mean ± standard deviation from at least three independent experiments.

Table 2: In Vivo Anti-Inflammatory Activity of a Hypothetical Flavonoid

| Animal Model | Parameter | Dose (mg/kg) | Inhibition (%) |

| Carrageenan-induced paw edema in rats | Paw volume increase | 50 | 45.3 ± 4.2 |

| 100 | 62.1 ± 5.5 | ||

| LPS-induced acute lung injury in mice | Lung MPO activity | 50 | 38.7 ± 3.9 |

| 100 | 55.9 ± 6.1 |

Inhibition percentages are calculated relative to the vehicle-treated control group. Data are typically presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory potential of flavonoid compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

NO production is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement

PGE₂ levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38), cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Models

-

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Paw edema is induced by subplantar injection of carrageenan into the right hind paw of rats or mice. The test compound is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

-

LPS-Induced Acute Lung Injury: This model is used to study acute lung inflammation. Mice are administered LPS intratracheally or intraperitoneally. The test compound is given before or after the LPS challenge. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, its flavonoid structure strongly suggests potential as an anti-inflammatory agent. The NF-κB and MAPK signaling pathways, along with their downstream targets iNOS and COX-2, represent the most probable therapeutic targets. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the systematic investigation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro and in vivo studies. Such investigations will be crucial to validate its therapeutic potential and to pave the way for its development as a novel anti-inflammatory drug.

References

- 1. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]

- 2. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Lophanthoidin E: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

Disclaimer: Information regarding the specific solubility and stability of Lophanthoidin E is not extensively available in the public domain. This guide provides a comprehensive framework of the methodologies and data presentation that are critical for the assessment of a novel natural product, using this compound as a representative compound. The quantitative data and signaling pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

This compound, with the molecular formula C₂₂H₃₀O₇, is a natural product that holds potential for further investigation as a therapeutic agent.[1][2] A critical early step in the drug development process is the thorough characterization of the compound's physicochemical properties, with solubility and stability being paramount. These parameters directly influence bioavailability, formulation development, and ultimately, the clinical efficacy and safety of a drug candidate.

This technical guide outlines the essential studies required to profile the solubility and stability of a research compound like this compound. It provides standardized experimental protocols and data presentation formats to aid researchers, scientists, and drug development professionals in this crucial phase of discovery.

Solubility Profile

An understanding of a compound's solubility in various aqueous and organic solvents is fundamental for designing in vitro assays, developing suitable formulations, and predicting its in vivo absorption.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for a compound, designated here as "Compound X (this compound)," in a range of common solvents at ambient temperature. This table serves as a template for presenting experimental solubility data.

| Solvent | Solubility Category | Quantitative Solubility (mg/mL) | Method of Determination |

| Water | Practically Insoluble | < 0.01 | Shake-Flask Method |

| Phosphate Buffered Saline (pH 7.4) | Very Slightly Soluble | 0.05 | Shake-Flask Method |

| Ethanol | Sparingly Soluble | 35 | HPLC-UV |

| Methanol (B129727) | Soluble | 110 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 200 | Visual Inspection |

| Acetone | Soluble | 95 | HPLC-UV |

| Acetonitrile | Sparingly Soluble | 40 | HPLC-UV |

| Chloroform | Freely Soluble | > 150 | Gravimetric Analysis |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials:

-

Compound X (this compound)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of Compound X to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solids.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Compound X in the diluted filtrate using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Study Summary

The following table provides a template for summarizing the results of a forced degradation study on "Compound X (this compound)." The goal is to achieve 5-20% degradation to ensure that the degradation products are likely to be relevant under normal storage conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradants | Remarks |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15.2 | 2 | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 4 h | RT | 18.5 | 3 | Rapid degradation at room temperature. |

| Oxidative | 3% H₂O₂ | 24 h | RT | 8.9 | 1 | Moderate degradation. |

| Thermal | Solid State | 48 h | 80 °C | 5.1 | 1 | Relatively stable to dry heat. |

| Photolytic | Solid State | 24 h | ICH Option 2 | 12.7 | 2 | Significant degradation under light exposure. |

Experimental Protocol: Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Materials:

-

Compound X (this compound)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Compound X in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

-

Thermal Degradation:

-

Place a known amount of solid Compound X in a vial and store it in a temperature-controlled oven at 80 °C.

-

Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).

-

Dissolve the samples in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a known amount of solid Compound X to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, dissolve the samples in a suitable solvent for analysis.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

-

Calculate the percentage of degradation for each condition.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting solubility and stability studies of a new chemical entity.

Caption: General workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Given that many natural products exhibit anti-inflammatory and antioxidant properties, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound. This is a generalized representation of the NF-κB and Nrf2 pathways, which are common targets for such compounds.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of preclinical drug development. While specific data for this compound remains to be published, the methodologies and frameworks presented in this guide offer a robust approach for the characterization of this and other novel natural products. Adherence to standardized protocols and clear data presentation will facilitate informed decision-making, streamline formulation development, and ultimately accelerate the journey from discovery to clinical application.

References

Methodological & Application

Lophanthoidin E Synthesis Protocol: An Application Note for Researchers

For Immediate Release

A Detailed Protocol for the Synthesis of the Abietane (B96969) Diterpenoid, Lophanthoidin E, for Research and Drug Development

This application note provides a comprehensive, albeit theoretical, protocol for the total synthesis of this compound, a complex abietane diterpenoid with a 1,4-phenanthrenedione (B1198637) core. While a published total synthesis for this compound is not currently available, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related natural products. This protocol is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues.

This compound, with the chemical formula C₂₂H₃₀O₇ and CAS number 120462-45-5, belongs to the abietane family of diterpenoids. This class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] The proposed synthesis is designed to be adaptable, allowing for the generation of various derivatives for structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences from a readily available abietane precursor, such as abietic acid. The key transformations would involve the aromatization of the C-ring, followed by functional group manipulations to introduce the requisite oxygenation pattern and subsequent oxidation to the final 1,4-phenanthrenedione structure.

Figure 1: Retrosynthetic Analysis of this compound

References

Application Notes and Protocols for Luteolin in In Vitro Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Luteolin (B72000) is a naturally occurring flavonoid found in a wide variety of plants, including celery, green peppers, and chamomile.[1] It has garnered significant interest in biomedical research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in numerous in vitro and in vivo studies.[2][3] These application notes provide a comprehensive overview of the use of luteolin in cell culture experiments, focusing on its pro-apoptotic and anti-inflammatory effects. Detailed protocols for key assays are provided to facilitate experimental design and execution.

Data Presentation: Efficacy of Luteolin in Various Cell Lines

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of luteolin in different human cancer cell lines, demonstrating its anti-proliferative and cytotoxic effects.

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Treatment Duration | Reference |

| NCI-ADR/RES | Ovarian Cancer (MDR) | MTS Assay | ~45 µM | 24 hours | [4] |

| NCI-ADR/RES | Ovarian Cancer (MDR) | MTS Assay | ~35 µM | 48 hours | [4] |

| MCF-7/MitoR | Breast Cancer (MDR) | MTS Assay | ~45 µM | 24 hours | |

| MCF-7/MitoR | Breast Cancer (MDR) | MTS Assay | ~35 µM | 48 hours | |

| GLC4 | Lung Cancer | MTT Assay | 40.9 µM | Continuous | |

| COLO 320 | Colon Cancer | MTT Assay | 32.5 µM | Continuous | |

| A431 | Epithelial Cancer | Proliferation Assay | 19 µM | Not Specified | |

| HT-29 | Colon Cancer | Cell Cycle Analysis | 20-60 µM | Not Specified | |

| HL60 | Leukemia | Apoptosis Assay | 12.5 µM | Not Specified | |

| LoVo | Colon Cancer | Cytotoxicity Assay | 66.70 µmol/L | 24 hours | |

| LoVo | Colon Cancer | Cytotoxicity Assay | 30.47 µmol/L | 72 hours | |

| A549 | Lung Cancer | CCK8 Assay | 41.59 µM | 24 hours | |

| A549 | Lung Cancer | CCK8 Assay | 27.12 µM | 48 hours | |

| H460 | Lung Cancer | CCK8 Assay | 48.47 µM | 24 hours | |

| H460 | Lung Cancer | CCK8 Assay | 18.93 µM | 48 hours | |

| HeLa | Cervical Cancer | Apoptosis Assay | 10-20 µM | 48 hours | |

| THP-1 | Macrophage-like | Cytokine Gene Expression | 3-10 µM | 24 hours |

Mechanisms of Action

Luteolin exerts its biological effects through the modulation of several key signaling pathways.

1. Induction of Apoptosis: Luteolin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key mechanisms include:

-

Mitochondrial Pathway: Luteolin can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. It also modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio to favor apoptosis.

-

Death Receptor Pathway: In some cell types, luteolin can up-regulate the expression of death receptors like FAS and DR5, leading to the activation of caspase-8 and subsequent apoptosis.

-

PI3K/Akt and MAPK Pathways: Luteolin has been observed to suppress the phosphorylation of Akt and key components of the MAPK pathway (ERK, JNK, p38), both of which are critical for cell survival and proliferation. Inhibition of these pathways contributes to its pro-apoptotic effects.

2. Anti-inflammatory Effects: Luteolin demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages. The primary mechanism involves the inhibition of the NF-κB signaling pathway.

-

NF-κB Inhibition: Luteolin can block the degradation of IκBα, the inhibitor of NF-κB. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β. Luteolin achieves this by inhibiting the activity of IκB kinase (IKK).

-

AP-1 and STAT3 Inhibition: Luteolin can also suppress the activation of other transcription factors involved in inflammation, including AP-1 and STAT3.

Experimental Protocols

Here are detailed protocols for fundamental in vitro assays to study the effects of luteolin.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of luteolin on cell viability and calculating its IC50 value.

-

Materials:

-

Cells of interest

-

96-well tissue culture plates

-

Complete culture medium

-

Luteolin stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

-

Prepare serial dilutions of luteolin in culture medium.

-

Remove the medium from the wells and add 100 µL of the luteolin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with luteolin for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and centrifuge.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells

-

-

Protocol 3: Western Blot Analysis of Signaling Pathways (MAPK/Akt)

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by luteolin.

-

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

After treatment with luteolin, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Protocol 4: Measurement of Pro-inflammatory Cytokines by ELISA

This protocol quantifies the concentration of cytokines like TNF-α released into the cell culture medium.

-

Materials:

-

Cell culture supernatants from treated and control cells

-

Human TNF-α ELISA Kit (containing pre-coated plate, detection antibody, standards, wash buffer, and substrate)

-

Microplate reader

-

-

Procedure:

-

Prepare standards and samples as per the kit instructions.

-

Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated microplate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add 200 µL of the enzyme-linked detection antibody to each well and incubate.

-

Wash the wells again to remove unbound antibody.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm.

-

Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

-

Mandatory Visualizations

Caption: Luteolin's dual mechanisms of action in vitro.

Caption: General workflow for in vitro analysis of Luteolin.

References

- 1. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Lophanthoidin E: Application and Protocol Generation Not Possible Due to Lack of Available Research Data

Despite a comprehensive search for the scientific literature on Lophanthoidin E, there is currently no publicly available research data on its use in animal models, its mechanism of action, or any associated signaling pathways. Product listings from chemical suppliers confirm its existence and CAS number (120462-45-5), but no studies detailing its biological effects or experimental protocols could be identified.

As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the existence of peer-reviewed scientific research, which is absent for this compound.

For researchers, scientists, and drug development professionals interested in this compound, the lack of existing data indicates that any investigation into its properties and potential applications would be entering uncharted territory. Future research would need to establish the fundamental biological activity, safety profile, and mechanism of action of this compound through in vitro and subsequent in vivo studies before any standardized protocols for its use in animal models can be developed.

We recommend that researchers interested in this compound initiate foundational studies to determine its basic pharmacological properties. Should research on this compound be published in the future, the generation of detailed application notes and protocols will become feasible.

Application Notes and Protocols: Lophanthoidin E as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a natural product with a chemical structure suggesting it belongs to the flavonoid class of compounds. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities.[1][2] Many flavonoids have been identified as potent inhibitors of various enzymes, making them promising candidates for drug discovery and development.[3][4] Their therapeutic potential spans anti-inflammatory, antioxidant, antiviral, and anticancer applications.[1] This document provides a comprehensive overview of the potential application of this compound as an enzyme inhibitor, including detailed protocols for its characterization and representative data on the inhibitory activities of structurally related flavonoids.

Data Presentation: Inhibitory Activity of Flavonoids on Various Enzymes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized flavonoids against a range of enzymes. This data serves as a reference for the potential inhibitory potency of this compound.

| Flavonoid | Target Enzyme | IC50 (µM) |

| Luteolin | Xanthine (B1682287) Oxidase | 0.40 - 5.02 |

| Quercetin | Xanthine Oxidase | 0.40 - 5.02 |

| Myricetin | Xanthine Oxidase | 0.40 - 5.02 |

| Chrysin | CYP3A4 | 2.5 |

| Apigenin | CYP3A4 | 8.4 |

| Luteolin | Glycogen Phosphorylase b | 29.7 |

| 6-Hydroxyluteolin | Glycogen Phosphorylase b | 11.6 |

| Quercetagetin | Glycogen Phosphorylase b | 9.7 |

| Neoeriocitrin | Pyruvate Kinase M2 | 0.65 |

| Fisetin | Pyruvate Kinase M2 | <1 |

| Luteolin | Human Neutrophil Elastase | 6.91 - 36.01 |

| Apigenin | Human Neutrophil Elastase | 13.35 - 46.1 |

| Luteolin | Angiotensin-Converting Enzyme | 23 |

| Quercetin | Angiotensin-Converting Enzyme | 43 |

| Myricetin | Fyn Kinase | <10 |

| Quercetin | Fyn Kinase | <10 |

| Baicalein | PI3Kα | Potent Inhibition |

| Myricetin | PI3Kα | Potent Inhibition |

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against a specific protein kinase. A luminescence-based assay that quantifies ATP consumption is described.

Materials:

-

Purified recombinant protein kinase of interest

-

Kinase substrate (peptide or protein)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).

-

Add 10 µL of a solution containing the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection of Kinase Activity:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Protocol 2: In Vitro Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on a specific protease using a fluorogenic substrate.

Materials:

-

Purified protease of interest (e.g., SARS-CoV-2 Main Protease, Trypsin)

-

Fluorogenic protease substrate

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add 50 µL of the assay buffer.

-

Add 25 µL of the diluted this compound or vehicle control.

-

Add 25 µL of the protease solution.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the fluorogenic substrate solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes at 37°C.

-

Data Analysis:

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Calculate the percent inhibition by comparing the reaction rate in the presence of this compound to the rate of the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to measure the inhibition of xanthine oxidase by this compound. The assay measures the formation of uric acid from xanthine.

Materials:

-

Xanthine Oxidase (XO) from bovine milk

-

Xanthine

-

This compound stock solution (10 mM in DMSO)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the phosphate buffer.

-

Reaction Mixture:

-

In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the diluted this compound or vehicle control.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a solution of xanthine oxidase to the reaction mixture.

-

-

Data Acquisition:

-

Immediately measure the increase in absorbance at 295 nm over time using a spectrophotometer. This corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the initial rate of uric acid formation for each concentration of this compound.

-

Determine the percent inhibition relative to the control reaction without the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Visualizations

Signaling Pathway Diagram

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit PI3K, thereby downregulating this pathway. The following diagram illustrates the putative inhibitory action of this compound on the PI3K/Akt pathway.

Caption: PI3K/Akt signaling pathway with inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the screening and characterization of this compound as an enzyme inhibitor.

Caption: General experimental workflow for enzyme inhibitor characterization.

References

- 1. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lophanthoidin E in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound that has garnered interest for its potential therapeutic properties, particularly as an anti-inflammatory agent. Evidence suggests that this compound exerts its effects by modulating key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[3][4] By inhibiting the NF-κB pathway, compounds like this compound can effectively suppress the production of inflammatory mediators such as nitric oxide (NO).[3]